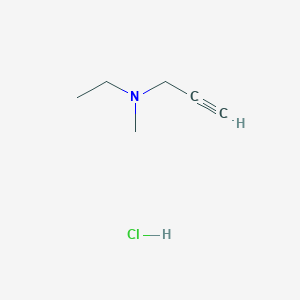
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Impurity Control
The synthesis of tertiary amine hydrochloride salts, including ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride, involves the generation of genotoxins such as ethyl chloride and methyl chloride as by-products. Research conducted by Yang et al. (2009) developed methods to control these impurities during the preparation of amine hydrochloride salts, demonstrating that generating the salts at lower temperatures can minimize the concentration of these impurities, ensuring safer and more reliable drug candidates (Yang et al., 2009).
Therapeutic Applications
Chukhajian et al. (2020) developed a facile method for synthesizing various amines, including prop-2-ynylamines like ethyl(methyl)(prop-2-yn-1-yl)amine, which are of practical interest due to their application in cancer therapy. This study emphasizes the compound's potential in developing therapeutic agents (Chukhajian et al., 2020).
Hydroamination Reactions
Sobenina et al. (2010) explored hydroamination reactions involving ethyl 3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-ynoates, demonstrating the compound's utility in synthesizing amino derivatives of indole. This research highlights its application in creating compounds with potential biological activity, further emphasizing the versatility of this compound in synthetic chemistry (Sobenina et al., 2010).
Bioconjugation Mechanisms
Nakajima and Ikada (1995) investigated the mechanism of amide formation by carbodiimide in aqueous media, relevant for bioconjugation involving carboxylic acids and amines. Although not directly mentioning this compound, this research provides insight into the chemical reactions and conditions that could affect its use in bioconjugation, indicating the broader implications of such compounds in biomedical research (Nakajima & Ikada, 1995).
Wirkmechanismus
Mode of Action
It’s known that both the starting material and the product can act as photosensitizers . Reactive oxygen species such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Eigenschaften
IUPAC Name |
N-ethyl-N-methylprop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-6-7(3)5-2;/h1H,5-6H2,2-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLYXUIOFOQMOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC#C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
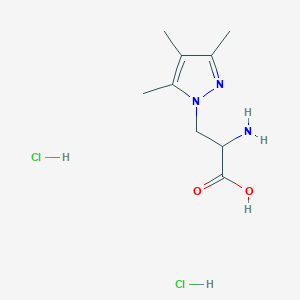
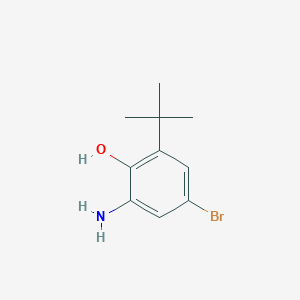
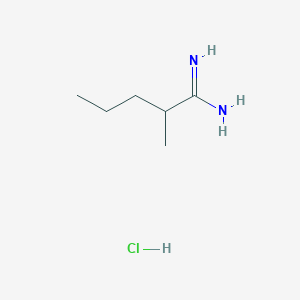
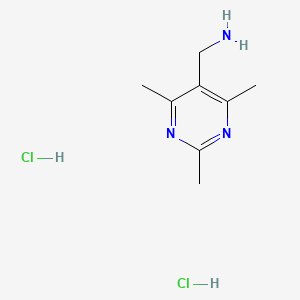
![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)
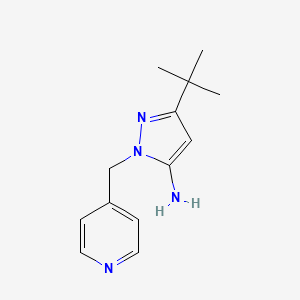
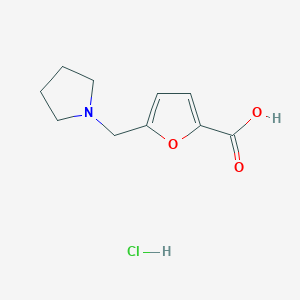
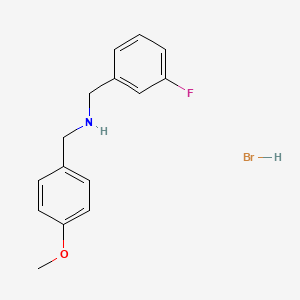
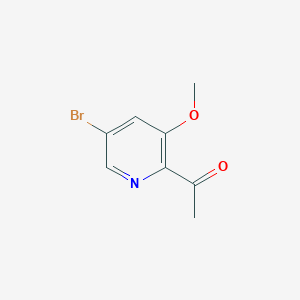
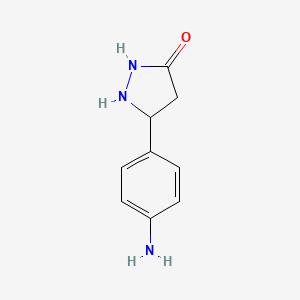
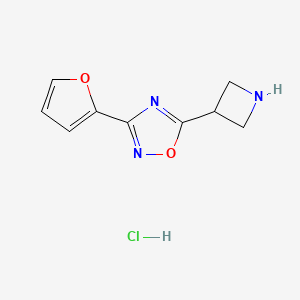
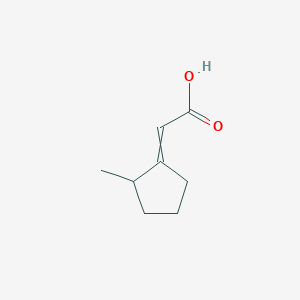
![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
